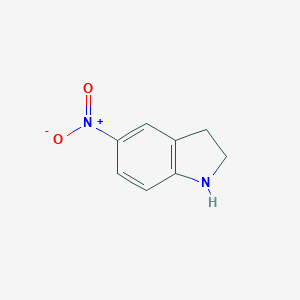

5-Nitroindoline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61445. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQWYAJTPPYORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186358 | |

| Record name | Indoline, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32692-19-6 | |

| Record name | 5-Nitroindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32692-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitroindoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032692196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32692-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indoline, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-NITROINDOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFF83KNW93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5-Nitroindoline from 5-Nitroindole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-nitroindoline from 5-nitroindole, a crucial transformation for researchers, scientists, and professionals in drug development. This document details the primary synthetic routes, experimental protocols, and quantitative data to facilitate the successful execution of this chemical conversion.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of various biologically active compounds. Its synthesis from the readily available 5-nitroindole involves the selective reduction of the indole's C2-C3 double bond. While various reduction methods exist, this guide will focus on a well-documented and effective approach utilizing borane reagents, as well as touch upon catalytic hydrogenation.

Synthetic Pathways and Data

The primary method for the synthesis of this compound from 5-nitroindole is through reduction. Two prominent methods include the use of borane reagents and catalytic hydrogenation. A summary of a key method is presented below.

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Product | Yield | Reference |

| 5-Nitroindole | Sodium Borohydride, Trifluoroacetic Acid | Trifluoroacetic Acid | 70°C | 2 hours | This compound | N/A | [1] |

| 5-Nitroindole | Borane-tetrahydrofuran complex (BH3.THF) | Trifluoroacetic Acid | Ice bath | N/A | This compound | 75% | [2] |

| 5-Nitroindole | Catechol-borane | Trifluoroacetic Acid | Ice bath | N/A | This compound | N/A | [2] |

Note: Yields are often dependent on the specific reaction scale and purification methods. The provided data is for comparative purposes.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from 5-nitroindole using a borane reagent in trifluoroacetic acid. This method is advantageous due to its high efficiency and relatively mild reaction conditions.[2]

Method 1: Reduction using Borane-Tetrahydrofuran Complex

Materials:

-

5-Nitroindole

-

Trifluoroacetic acid (TFA)

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

-

Ice bath

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 5-nitroindole in trifluoroacetic acid.

-

Cool the solution in an ice bath.

-

Slowly add the 1 M solution of borane-tetrahydrofuran complex in tetrahydrofuran dropwise to the stirred solution.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Method 2: Hydrogenation Reduction

While less specific detail is provided for this exact transformation in the search results, a general procedure for the hydrogenation reduction of 5-nitroindole is outlined.[1]

Materials:

-

5-Nitroindole

-

Trifluoroacetic acid

-

Sodium borohydride solution

-

Ethyl acetate

-

Acetone

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a three-necked flask, add 5-nitroindole and trifluoroacetic acid. Stir the mixture at room temperature for 10 minutes.[1]

-

Add a sodium borohydride solution to the flask, which should result in a uniform suspension.[1]

-

Heat the reaction mixture to 70°C and maintain this temperature for 2 hours.[1]

-

After 2 hours, raise the temperature to reflux and continue the reaction overnight (approximately 10 hours).[1]

-

After the reaction is complete, cool the resulting paste to below 20°C.[1]

-

Add ethyl acetate and an aqueous solution to the mixture and perform an extraction.[1]

-

Extract the aqueous phase three times with an organic solvent.[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and distill the solvent under reduced pressure.[1]

-

To the concentrated solution, add a mixture of acetone and petroleum ether and freeze to induce crystallization, yielding the this compound product.[1]

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation of 5-nitroindole to this compound.

Caption: Synthesis of this compound from 5-Nitroindole.

References

An In-depth Technical Guide to the Synthesis of 5-Nitroindoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-nitroindoline and its derivatives, crucial intermediates in the development of novel therapeutics. This document details various synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Furthermore, it visualizes key synthetic workflows and associated signaling pathways in drug discovery.

Introduction

Indoline, a heterocyclic aromatic compound, and its derivatives are foundational scaffolds in numerous natural products and bioactive molecules.[1] These compounds exhibit a wide range of pharmacological activities, including antibacterial, anticonvulsant, anti-tumor, and anti-inflammatory properties.[1] Among these, this compound serves as a key building block in medicinal chemistry, particularly in the synthesis of agents targeting G-quadruplex DNA and in the development of dual inhibitors for enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[2][3][4][5][6] This guide focuses on the prevalent synthetic routes to this compound and its subsequent derivatization.

Core Synthetic Strategies

The synthesis of this compound primarily proceeds through two main strategies: the reduction of 5-nitroindole and the nitration of an indoline core. Each approach offers distinct advantages and is suited for different precursor availability and desired substitution patterns.

1. Reduction of 5-Nitroindole

A common and direct method for preparing this compound is the hydrogenation reduction of 5-nitroindole.[1] This transformation can be achieved using various reducing agents, with sodium borohydride in the presence of an acid like trifluoroacetic acid being a frequently employed system.[1]

2. Nitration of Indoline Derivatives

Alternatively, the nitro group can be introduced onto a pre-existing indoline scaffold. The regioselectivity of the nitration is highly dependent on the directing effects of the substituents on the indoline ring. For instance, nitration of protonated indoline leads predominantly to 6-nitroindoline, whereas nitration of 1-acetylindoline yields 1-acetyl-5-nitroindoline due to the para-directing effect of the N-acetyl group.[7]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and its key intermediates.

Table 1: Synthesis of this compound via Reduction of 5-Nitroindole

| Starting Material | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 5-Nitroindole | Sodium Borohydride | Trifluoroacetic Acid | 70, then reflux | 2, then 10 (overnight) | Not specified | [1] |

| 5-Nitroindole | Pd/C, H₂ | Methanol | Room Temperature | 3 | 23 | [3] |

Table 2: Synthesis of 5-Nitroindole Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 5-Nitroindole | POCl₃, DMF | 5-Nitro-1H-indole-3-carboxaldehyde | 35-85 | [3][4] |

| 5-Nitroindole | Anhydrous KOH, 1,3-dibromopropane | 5-Nitro-1-(3-bromopropyl)-1H-Indole | 46 | [4] |

| 5-Nitroindole | Anhydrous KOH, 1,2-dibromoethane | 1-(2-Bromoethyl)-5-nitro-1H-indole | 46 | [4] |

| 1-Methyl-5-nitro-1H-indole | Pd/C, H₂ | 1-Methyl-5-amino-1H-indole | 96 | [4] |

| Indoline-2-carboxylic acid | HNO₃, H₂SO₄ | 6-Nitroindoline-2-carboxylic acid & this compound-2-carboxylic acid | Not specified (mixture) | [7] |

| Methyl 1-acetylindoline-2-carboxylate | Nitration, then deacetylation | Methyl this compound-2-carboxylate | 83 (crude) | [7] |

| Methyl this compound-2-carboxylate | γ-MnO₂ | Methyl 5-nitroindole-2-carboxylate | 78 | [7] |

Experimental Protocols

Protocol 1: Synthesis of this compound from 5-Nitroindole [1]

-

Reaction Setup: In a 250 ml three-necked flask, add 5-nitroindole and trifluoroacetic acid as the solvent.

-

Initial Reaction: Stir the mixture at room temperature for 10 minutes.

-

Addition of Reducing Agent: Add a sodium borohydride solution to the flask. The mixture will form a uniform suspension.

-

Heating: Raise the temperature to 70°C and maintain it for 2 hours.

-

Reflux: Increase the temperature to reflux and continue the reaction overnight (approximately 10 hours).

-

Work-up: After the reaction is complete, cool the resulting paste to below 20°C.

-

Extraction: Add ethyl acetate and an aqueous solution to the flask and stir for extraction. Separate the organic layer. Extract the aqueous phase three more times with an organic solvent.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Crystallization: Add a mixture of acetone and petroleum ether to the concentrated solution and freeze to induce crystallization, yielding the this compound product.

Protocol 2: Synthesis of 5-Nitro-1H-indole-3-carboxaldehyde via Vilsmeier-Haack Reaction [4][8]

-

Reagent Preparation: In a round-bottom flask, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.

-

Reaction with 5-Nitroindole: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Then, add 5-nitroindole to the reaction mixture.

-

Reaction Time: Allow the reaction to proceed for 1-3 hours at room temperature.

-

Quenching: Carefully pour the reaction mixture onto crushed ice.

-

Neutralization and Precipitation: Neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is basic. The product will precipitate out.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the solid with cold water and dry it under vacuum to yield 5-nitro-1H-indole-3-carboxaldehyde.

-

Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Visualizations

Synthetic Workflow Diagrams

Caption: Synthetic routes to this compound.

Caption: Vilsmeier-Haack formylation of 5-nitroindole.

Signaling Pathway Diagrams

The anticancer activity of certain this compound derivatives stems from their ability to stabilize G-quadruplex structures in the promoter region of the c-Myc oncogene and to induce oxidative stress.[2]

Caption: c-Myc downregulation by this compound derivatives.

Caption: ROS-induced apoptosis by this compound derivatives.

Applications in Drug Discovery

This compound derivatives are of significant interest in oncology. Their mechanism of action often involves a dual approach of downregulating the c-Myc oncogene and inducing reactive oxygen species (ROS), leading to cancer cell apoptosis.[2] The c-Myc transcription factor is implicated in up to 80% of human cancers, making it a prime target for therapeutic intervention.[2] By stabilizing G-quadruplex DNA structures in the c-Myc promoter region, these compounds can effectively silence its expression.[2] The synergistic effect of c-Myc downregulation and ROS-induced cytotoxicity makes this compound derivatives a promising class of anticancer agents.[2]

Furthermore, derivatives of this compound have been explored as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways. This dual inhibition presents a promising strategy for the development of novel anti-inflammatory drugs.[5][6]

Conclusion

The synthesis of this compound and its derivatives is a well-established yet continually evolving field. The methodologies presented in this guide offer robust and versatile approaches for obtaining these valuable compounds. The clear potential of these derivatives in anticancer and anti-inflammatory drug discovery underscores the importance of continued research into their synthesis, optimization, and biological evaluation. This guide serves as a foundational resource for researchers aiming to explore the rich chemistry and therapeutic potential of the this compound scaffold.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 5-Nitroindoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-nitroindoline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining its solubility, alongside a qualitative summary based on the expected behavior of similar chemical structures.

Introduction

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₈N₂O₂. Its structure, featuring both a nitro group and an indoline scaffold, makes it a valuable building block in the synthesis of various biologically active molecules. Understanding the solubility of this compound in a range of organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating for screening and development assays.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is scarce, the solubility of the closely related compound, 5-nitroindole, is qualitatively described as soluble in organic solvents such as ethanol, chloroform, and acetone. Based on the principle of "like dissolves like," this compound, a polar molecule, is expected to exhibit good solubility in polar aprotic and polar protic solvents. Its solubility is likely to be lower in nonpolar solvents.

Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Expected Qualitative Solubility |

| Polar Protic | Methanol | Soluble |

| Ethanol | Soluble | |

| Isopropanol | Moderately Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble |

| Dimethylformamide (DMF) | Highly Soluble | |

| Acetonitrile (ACN) | Soluble | |

| Acetone | Soluble | |

| Tetrahydrofuran (THF) | Moderately Soluble | |

| Nonpolar | Toluene | Sparingly Soluble |

| Hexane | Insoluble | |

| Dichloromethane (DCM) | Moderately Soluble | |

| Chloroform | Soluble |

Note: This table is based on general principles of solubility and qualitative data for similar compounds. Experimental verification is required for quantitative assessment.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the following experimental protocols are recommended.

This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Purpose: To accurately quantify the concentration of this compound in the saturated solvent.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A suitable isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a modifier like formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound (to be determined by UV-Vis scan).

-

Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations. The concentration of the experimental samples is then determined by interpolation from this curve.

Visualizations

The following diagram illustrates the logical steps involved in the isothermal equilibrium method for determining the solubility of this compound.

5-Nitroindoline: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning research applications of 5-nitroindoline, a heterocyclic aromatic compound that is gaining significant attention as a versatile scaffold in medicinal chemistry and drug discovery. While much of the current research focuses on its derivatives, the this compound core provides a unique chemical foundation for the development of novel therapeutic agents and research tools. This document summarizes the synthesis, known biological activities, and potential research applications of this compound and its derivatives, providing a comprehensive resource for professionals in the field.

Core Compound: this compound

This compound, also known as 5-nitro-2,3-dihydro-1H-indole, is a bicyclic molecule consisting of a benzene ring fused to a five-membered nitrogen-containing ring, with a nitro group substituted at the fifth position. This structure serves as a valuable starting material for the synthesis of a wide array of biologically active molecules.[1][2]

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 32692-19-6 | [2] |

| Molecular Formula | C₈H₈N₂O₂ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| Melting Point | 92-94 °C | [2] |

| Appearance | Light yellow solid | [3] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and acetone. | [3] |

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through the hydrogenation reduction of 5-nitroindole.[2] A common method involves the use of sodium borohydride in the presence of trifluoroacetic acid.[2]

Derivatives of this compound are often synthesized by modifying the core structure at the N-1 position or other positions on the aromatic ring. These modifications are crucial for tuning the compound's biological activity and pharmacokinetic properties.[4][5]

Key Research Applications and Biological Activities

The this compound scaffold is a key component in the development of compounds with a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Derivatives of 5-nitroindole, which share the core structure of this compound, have demonstrated significant potential as anticancer agents.[6][7][8] The primary mechanisms of action identified are the stabilization of c-Myc G-quadruplexes and the induction of reactive oxygen species (ROS).[6][8]

Quantitative Data on Anticancer Activity of 5-Nitroindole Derivatives:

| Compound | Cell Line | IC50 (μM) | c-Myc G-Quadruplex Binding (DC50, μM) | Reference |

| Compound 5 | HeLa | 5.08 ± 0.91 | < 10 | [6] |

| Compound 7 | HeLa | 5.89 ± 0.73 | < 10 | [6] |

| Compound 12 | HeLa | > 50 | < 10 | [6] |

| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone (4l) | HOP-62 (Non-small cell lung cancer) | log(10)GI(50) < -8.00 | Not Reported | [7] |

| HL-60(TB) (Leukemia) | log(10)GI(50) = -6.30 | Not Reported | [7] | |

| MOLT-4 (Leukemia) | log(10)GI(50) = -6.18 | Not Reported | [7] |

The promoter region of the c-Myc oncogene contains guanine-rich sequences that can fold into secondary structures known as G-quadruplexes.[6] The formation of these structures inhibits the transcription of the c-Myc gene.[6] Certain 5-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression, which in turn induces cell cycle arrest and apoptosis.[6][8]

Figure 1: c-Myc downregulation pathway by this compound derivatives.

In addition to their effects on c-Myc, some 5-nitroindole compounds increase intracellular levels of reactive oxygen species (ROS).[6][8] Elevated ROS levels contribute to oxidative stress, leading to cellular damage and apoptosis.[6]

Figure 2: ROS-mediated apoptosis induced by this compound derivatives.

Anti-inflammatory Activity

This compound serves as a scaffold for the synthesis of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes implicated in inflammatory pathways.[4][5]

Quantitative Data on Anti-inflammatory Activity of a this compound Derivative:

| Compound | Target | IC50 (μM) | Reference |

| Compound 43 | 5-LOX (in human PMNLs) | 1.38 ± 0.23 | [4] |

| 5-LOX (isolated) | 0.45 ± 0.11 | [4] | |

| Compound 73 | 5-LOX | 0.41 ± 0.01 | [9] |

| sEH | 0.43 ± 0.10 | [9] |

Antimicrobial Activity

Derivatives of 5-nitroindole have been reported to possess antimicrobial activity against various bacteria and fungi.[10][11] The nitro group is considered a key pharmacophore for this activity.[10]

Universal Base Analog in Oligonucleotides

5-Nitroindole is recognized as a superior universal base analog in oligonucleotides.[3][12] It can replace any of the four natural bases without significantly destabilizing the DNA duplex, primarily through base-stacking interactions rather than hydrogen bonding.[13][14] This property is valuable in various molecular biology applications, including PCR and DNA sequencing.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of 5-nitroindole derivatives, which can be adapted for the study of this compound and its novel derivatives.

Synthesis of Pyrrolidine-Substituted 5-Nitroindoles

This protocol describes a general method for the synthesis of pyrrolidine-substituted 5-nitroindoles, demonstrating a common derivatization strategy.[6]

Materials:

-

5-nitroindole

-

1-bromo-3-chloropropane

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Acetonitrile

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Alkylation of 5-nitroindole:

-

To a solution of 5-nitroindole (1 equivalent) in DMF, add K₂CO₃ (2 equivalents).

-

Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 1-(3-chloropropyl)-5-nitro-1H-indole.

-

-

Substitution with Pyrrolidine:

-

To a solution of 1-(3-chloropropyl)-5-nitro-1H-indole (1 equivalent) in acetonitrile, add K₂CO₃ (3 equivalents) and pyrrolidine (2 equivalents).

-

Reflux the reaction mixture for 24 hours.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by silica gel column chromatography (DCM/MeOH gradient) to yield the desired pyrrolidine-substituted 5-nitroindole derivative.

-

Figure 3: Experimental workflow for the synthesis of a 5-nitroindole derivative.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[10]

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Intracellular ROS Detection Assay

This assay measures the generation of reactive oxygen species within cells.[6]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells and treat with the test compound for the desired time.

-

Wash the cells with PBS.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37 °C in the dark.

-

Wash the cells twice with PBS to remove the excess probe.

-

Analyze the fluorescence of the cells (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution.[6]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

PBS

-

Ice-cold 70% Ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the test compound for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Store the fixed cells at -20 °C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in G1, S, and G2/M phases.

Conclusion

This compound is a promising chemical scaffold with significant potential in drug discovery and development. While current research has largely focused on its derivatives, the data strongly suggests that the this compound core is a key determinant of the observed biological activities. The established anticancer, anti-inflammatory, and antimicrobial properties of its derivatives warrant further investigation into the therapeutic potential of novel this compound-based compounds. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and expand upon the applications of this versatile molecule. Further studies focusing on the biological activities of the parent this compound molecule are encouraged to fully elucidate its potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-Nitroindole as an universal base analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Nitroindole | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 14. The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Structure of 5-Nitroindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Electronic Structure of 5-Nitroindoline

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. For this compound, the presence of the electron-withdrawing nitro group on the indoline scaffold is expected to significantly influence its electron distribution, frontier molecular orbitals, and overall reactivity. Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable for elucidating these characteristics at the atomic level. Key parameters such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and the distribution of atomic charges provide critical insights for applications in drug design and materials science.

Theoretical Methodology and Experimental Protocols

The computational analysis of this compound's electronic structure typically follows a well-defined workflow. The protocol outlined below is based on common practices in computational chemistry for small organic molecules.

Computational Workflow

The process begins with the construction of the molecule's 3D structure, followed by geometry optimization to find the most stable conformation. Subsequent calculations then probe the electronic properties of this optimized structure.

Detailed Protocol

A standard theoretical protocol for analyzing this compound would involve the following steps:

-

Molecular Structure Generation: The initial 3D structure of this compound can be generated from its SMILES representation (O=N(=O)C1=CC=C2NCCC2=C1) using molecular modeling software.[1]

-

Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. A common and effective method for this is using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.[2][3][4][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data if available.[6][7]

-

Electronic Property Calculations:

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the HOMO and LUMO, and their energy gap, are calculated. This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[2][4][5]

-

Mulliken Population Analysis: To understand the charge distribution within the molecule, a Mulliken population analysis is performed. This method partitions the total electron density among the constituent atoms, providing partial atomic charges.[8][9]

-

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.

-

-

Excited State Calculations (Optional): To predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations can be carried out. This provides information about the electronic transitions and their corresponding wavelengths. For comparison, the experimental UV-Vis absorption peak for the closely related 5-nitroindole is observed at 322 nm.[10]

Quantitative Data Summary

The following tables present representative theoretical data for this compound. This data is based on typical values obtained for similar nitroaromatic and indoline derivatives from computational studies, as specific published data for this compound is limited. All data is for the optimized ground state geometry calculated at the B3LYP/6-31G(d) level of theory.

Molecular Geometry

The molecular geometry of this compound is characterized by the bond lengths and angles between its constituent atoms. The VSEPR theory can be used to predict the local geometry around each central atom.[11][12]

Table 1: Representative Calculated Bond Lengths (Å)

| Bond | Length (Å) | Bond | Length (Å) |

| N1-C2 | 1.47 | C5-C6 | 1.39 |

| C2-C3 | 1.54 | C6-C7 | 1.39 |

| C3-C3a | 1.51 | C7-C7a | 1.40 |

| C3a-C4 | 1.39 | C7a-N1 | 1.39 |

| C4-C5 | 1.38 | C5-N8 | 1.48 |

| C3a-C7a | 1.40 | N8-O9 | 1.22 |

| N8-O10 | 1.22 |

Table 2: Representative Calculated Bond Angles (°)

| Angle | Value (°) | Angle | Value (°) |

| C7a-N1-C2 | 110.0 | C4-C5-C6 | 121.0 |

| N1-C2-C3 | 104.0 | C5-C6-C7 | 120.0 |

| C2-C3-C3a | 104.0 | C6-C7-C7a | 119.0 |

| C3-C3a-C4 | 130.0 | C7-C7a-C3a | 121.0 |

| C3-C3a-C7a | 109.0 | C4-C5-N8 | 119.0 |

| C4-C3a-C7a | 121.0 | O9-N8-O10 | 124.0 |

| C3a-C4-C5 | 119.0 | C5-N8-O9 | 118.0 |

Electronic Properties

The electronic properties provide insight into the molecule's reactivity and charge distribution.

Table 3: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.5 eV to -7.5 eV |

| LUMO Energy | -2.0 eV to -3.0 eV |

| HOMO-LUMO Gap | 4.0 eV to 5.0 eV |

| Dipole Moment | 5.0 D to 7.0 D |

Table 4: Representative Mulliken Atomic Charges

| Atom | Charge (e) | Atom | Charge (e) |

| N1 | -0.4 to -0.6 | C7 | -0.1 to -0.2 |

| C2 | -0.1 to -0.2 | C7a | +0.1 to +0.2 |

| C3 | -0.1 to -0.2 | N8 | +0.5 to +0.7 |

| C3a | +0.1 to +0.2 | O9 | -0.3 to -0.5 |

| C4 | -0.1 to -0.2 | O10 | -0.3 to -0.5 |

| C5 | +0.2 to +0.4 | ||

| C6 | -0.1 to -0.2 |

Note: The ranges provided in Tables 3 and 4 are estimations based on typical values for similar molecules and are intended to be illustrative.

Conclusion

This technical guide has outlined the standard theoretical procedures for investigating the electronic structure of this compound. While specific, comprehensive published data for this molecule is sparse, the methodologies and representative data presented here provide a solid foundation for researchers. The use of DFT calculations allows for a detailed understanding of the geometric and electronic properties, which are crucial for predicting the molecule's behavior in various chemical and biological contexts. The provided workflows and data serve as a valuable starting point for future in-silico studies on this compound and its derivatives.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. researchgate.net [researchgate.net]

- 3. irjweb.com [irjweb.com]

- 4. Item - Energies of the HOMO and LUMO Orbitals for 111725 Organic Molecules Calculated by DFT B3LYP / 6-31G* - figshare - Figshare [figshare.com]

- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mulliken [cup.uni-muenchen.de]

- 9. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 10. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Use of 5-Nitroindoline as a Universal Base in PCR Primers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology and diagnostics, the polymerase chain reaction (PCR) stands as a cornerstone technique. The specificity and efficacy of PCR are heavily reliant on the precise binding of oligonucleotide primers to the target DNA sequence. However, in numerous applications, such as targeting polymorphic regions, amplifying conserved gene families, or in pathogen detection where sequence variability is common, designing specific primers can be challenging. Universal bases, which can pair with any of the four standard DNA bases (Adenine, Guanine, Cytosine, and Thymine), offer a powerful solution to this challenge.

Among the various universal base analogs, 5-Nitroindoline has emerged as a superior option. Unlike other universal bases such as deoxyinosine, which can exhibit a pairing bias, this compound's mechanism of action is based on stabilizing the DNA duplex through hydrophobic base-stacking interactions rather than hydrogen bonding.[1][2] This property allows it to be a more effective "universal" placeholder in a primer sequence.

These application notes provide a comprehensive guide to the use of this compound in PCR primers, including detailed protocols, data on its performance, and guidelines for primer design and troubleshooting.

Properties and Advantages of this compound

This compound is a hydrophobic, aromatic molecule that, when incorporated into an oligonucleotide, can effectively stack within the DNA double helix.[1] This unique characteristic confers several advantages:

-

Enhanced Duplex Stability: Comparative studies have consistently shown that this compound is less destabilizing to the DNA duplex than other universal bases like 3-Nitropyrrole.[3][4] In fact, the order of duplex stability has been reported as: 5-nitroindole > 4-nitroindole > 6-nitroindole > 3-nitropyrrole.[3]

-

True Universal Pairing: By not forming hydrogen bonds, this compound avoids the pairing bias seen with bases like hypoxanthine (the nucleobase of inosine), which preferentially pairs with cytosine.[1]

-

Versatility in Application: this compound-modified primers have been successfully used in a variety of applications, including DNA sequencing, targeting ribosomal RNA in diverse microbial species, and studying protein-DNA interactions.[1]

Data Presentation: Performance of this compound in PCR Primers

The inclusion of a universal base in a PCR primer will inevitably impact its melting temperature (Tm), a critical parameter for PCR optimization. The following table summarizes key quantitative data from foundational studies on the effect of this compound substitutions on primer Tm.

Table 1: Melting Temperatures (Tm) of 20-mer Primers with Universal Base Substitutions

| Primer ID | Sequence (5' to 3') with Universal Base (X) | Universal Base | Number of Substitutions | Melting Temperature (Tm) in PCR Buffer (°C) |

| 1 | CCC GTG GAT CCA AAT CCT CC | None (Control) | 0 | 68 |

| 2 | CCC GTG GAT CX A AAT CCT CC | This compound | 1 | 65 |

| 3 | CCC GTG GAT XX A AAT CCT CC | This compound | 2 (consecutive) | 61 |

| 4 | CCC GTG GAX CCA AAX CCT CC | This compound | 2 (dispersed) | 56 |

| 5 | CCC GTG GAT XXXX AAT CCT CC | This compound | 4 (consecutive) | 56 |

| 6 | CCC GTG GAT CX A AAT CCT CC | 3-Nitropyrrole | 1 | 60 |

| 7 | CCC GTG GAT XX A AAT CCT CC | 3-Nitropyrrole | 2 (consecutive) | 51 |

| 8 | CCC GTX GGAX CCA AAT CCT CC | 3-Nitropyrrole | 2 (dispersed) | Not Detected |

| 9 | CCC GTG GAT CCA AAT CCT CC with six codon third position substitutions | Hypoxanthine (Inosine) | 6 | 68 |

Data adapted from Loakes D, Brown DM, et al. Nucleic Acids Research, 1995.

Experimental Protocols

Primer Design Guidelines for Incorporating this compound

Careful primer design is paramount for successful PCR when using this compound. The following diagram and guidelines outline the key considerations.

Key Design Considerations:

-

Positional Effects: The location of this compound within the primer is critical.

-

Avoid the 3'-End: Placing this compound within the first 7-8 bases from the 3'-end has been shown to significantly reduce PCR efficiency.[1]

-

Optimal Placement: The middle or the 5'-end of the primer are generally the best locations for substitutions.

-

-

Number of Substitutions:

-

Consecutive Substitutions: Up to four consecutive this compound substitutions in the middle or at the 5'-end of a primer are well-tolerated and can effectively prime DNA synthesis.[4]

-

Dispersed Substitutions: Introducing more than one or two dispersed this compound residues can negatively impact PCR performance.[5]

-

-

Melting Temperature (Tm) Adjustment: Each this compound substitution will lower the primer's Tm. This must be accounted for when designing the PCR cycling conditions. It is advisable to use a reputable oligo synthesis provider's Tm calculator that can account for this modification.

-

Comparison with Degenerate Primers: While this compound is an excellent tool, for highly degenerate positions, a mixed-base (degenerate) primer might still be a viable or even preferable option. The choice depends on the degree of degeneracy and the specific application.

Protocol for Conventional PCR Using Primers with this compound

This protocol is adapted from the foundational study by Loakes and Brown (1995) and provides a solid starting point for using this compound-containing primers in a conventional PCR setup.

Materials:

-

DNA Template (100 ng of linearized plasmid DNA as a starting point)

-

Forward Primer (50 pmol)

-

Reverse Primer containing this compound (50 pmol)

-

dNTP mix (200 µM of each dNTP)

-

Taq DNA Polymerase (2.5 Units)

-

10x PCR Buffer (100 mM Tris-HCl, 500 mM KCl, 15 mM MgCl2, 0.01% (w/v) gelatin, pH 8.3 at 25°C)

-

Nuclease-free water

-

Mineral oil (if required by the thermal cycler)

PCR Reaction Setup (50 µL total volume):

| Component | Volume | Final Concentration |

| 10x PCR Buffer | 5 µL | 1x |

| dNTP mix (10 mM each) | 1 µL | 200 µM each |

| Forward Primer (50 µM) | 1 µL | 1 µM |

| Reverse Primer (50 µM) | 1 µL | 1 µM |

| DNA Template (100 ng/µL) | 1 µL | 2 ng/µL |

| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 0.05 U/µL |

| Nuclease-free water | 40.5 µL | - |

| Total Volume | 50 µL |

Thermal Cycling Conditions:

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 96°C | 5 minutes | 1 |

| Denaturation | 96°C | 5 seconds | 30 |

| Annealing | 50°C* | 5 seconds | 30 |

| Extension | 72°C | 30 seconds | 30 |

| Final Extension | 72°C | 10 minutes | 1 |

| Hold | 4°C | Indefinite | 1 |

*The annealing temperature is a critical parameter to optimize. A gradient PCR is recommended to determine the optimal annealing temperature for your specific primer set. Start with an annealing temperature 5-10°C below the calculated Tm of the primer with the lower Tm.

Considerations for Quantitative PCR (qPCR) and Multiplex PCR

While specific quantitative data on the impact of this compound on Cq values and amplification efficiency in qPCR is limited in publicly available literature, the principles of its use in conventional PCR can be extrapolated.

-

qPCR: The reduction in Tm caused by this compound will necessitate lower annealing temperatures, which can increase the risk of non-specific amplification and primer-dimer formation, potentially affecting Cq values and melting curve analysis. Careful optimization of the annealing temperature and primer concentrations is crucial.

-

Multiplex PCR: The challenge of designing multiple primer pairs that work efficiently at a single annealing temperature is compounded by the introduction of this compound. It is essential to design all primers in a multiplex panel to have similar Tm values after accounting for the universal base. It may be necessary to adjust the concentration of primers containing this compound to balance the amplification of different targets.

Troubleshooting

The following diagram outlines a basic troubleshooting workflow for PCR experiments using this compound primers.

Common Issues and Solutions:

-

No or Low PCR Product:

-

Primer Design: Ensure this compound is not placed near the 3'-end.

-

Annealing Temperature: The actual Tm may be lower than calculated. Perform a gradient PCR to find the optimal annealing temperature.

-

Reagent Quality: Check the integrity of your DNA template, polymerase, and dNTPs.

-

-

Non-Specific Products:

-

Annealing Temperature: Increase the annealing temperature in small increments (1-2°C).

-

Primer Design: The primer sequence outside of the universal base may have off-target binding sites.

-

-

Poor Performance in Multiplex Reactions:

-

Primer Tm Imbalance: Recalculate and ensure all primers in the panel have compatible Tm values.

-

Primer Concentration: Adjust the concentration of the primer set that is underperforming.

-

Conclusion

This compound is a valuable tool for researchers facing challenges with PCR primer design due to sequence ambiguity. Its ability to stabilize DNA duplexes through base-stacking interactions makes it a more reliable universal base compared to its predecessors. By following the detailed protocols and design guidelines presented in these application notes, researchers, scientists, and drug development professionals can effectively leverage the power of this compound to enhance the success and broaden the applicability of their PCR-based assays. Careful optimization of primer design and PCR conditions remains the key to unlocking the full potential of this versatile molecule.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 3. benchchem.com [benchchem.com]

- 4. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Incorporation of 5-Nitroindoline in DNA Sequencing Primers

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroindole is a universal base analogue frequently incorporated into DNA oligonucleotides for various applications in molecular biology, including DNA sequencing and PCR.[1][2] Unlike standard DNA bases (A, T, C, G), 5-nitroindole does not form hydrogen bonds with a complementary base. Instead, its stabilizing effect on the DNA duplex is attributed to favorable stacking interactions with adjacent bases.[1][2][3] This property allows it to pair with any of the four natural bases with minimal disruption to the overall helix structure, making it an effective "universal" base.[2][4]

These application notes provide a comprehensive overview of the properties, applications, and protocols for the successful incorporation of 5-nitroindole in DNA sequencing primers.

Properties of 5-Nitroindoline-Containing Oligonucleotides

The incorporation of 5-nitroindole into DNA primers confers several key properties:

-

Universal Paring: It can be used as a substitute for any of the four standard DNA bases.[1]

-

Duplex Stabilization: It primarily stabilizes the DNA duplex through stacking interactions.[1][2][3] The larger aromatic surface area of 5-nitroindole enhances these interactions.[1][3]

-

Reduced Melting Temperature (Tm) Fluctuation: The melting temperature of duplexes containing 5-nitroindole shows little variation when paired opposite any of the four natural bases.[5]

-

Positional Effects: The destabilizing effect of 5-nitroindole is less pronounced when it is placed towards the ends of an oligonucleotide compared to a central position.[6] Grouping multiple 5-nitroindole substitutions together is also less destabilizing than dispersing them throughout the primer.[6]

Applications in DNA Sequencing

The unique properties of 5-nitroindole make it a valuable tool for various DNA sequencing applications:

-

Degenerate Primers: In situations where the target DNA sequence is not fully known, 5-nitroindole can be incorporated at ambiguous positions in sequencing primers. This avoids the need for a complex mixture of degenerate primers.

-

Sequencing through Regions of Secondary Structure: By strategically placing 5-nitroindole, which does not form hydrogen bonds, it may help to reduce the formation of secondary structures in the primer or template that can inhibit DNA polymerase.

-

Probing DNA-Protein Interactions: 5-nitroindole can be used as a non-hydrogen bonding probe to investigate the recognition mechanisms of DNA-binding proteins, such as DNA polymerases and repair enzymes.[2]

Data Presentation

Table 1: Effect of 5-Nitroindole on Duplex Melting Temperature (Tm)

| Position of 5-Nitroindole | Change in Tm (°C) vs. Unmodified Duplex (Tm = 72°C) | Reference |

| Towards the end of a 17-mer duplex | -2 | [1] |

| In the middle of a 17-mer duplex | -5 | [1] |

Table 2: Comparative Duplex Stability with Different Universal Bases

| Universal Base | Duplex Stability | Reference |

| 5-Nitroindole | Superior duplex stability | [4][6] |

| 3-Nitropyrrole | Considerable duplex destabilization, especially with multiple substitutions | [4][6] |

Experimental Protocols

Protocol 1: Design of DNA Sequencing Primers Containing 5-Nitroindole

-

Identify Ambiguous Positions: Determine the positions in the primer sequence that require a universal base.

-

Strategic Placement:

-

Whenever possible, place 5-nitroindole substitutions towards the 5'-end of the primer rather than the 3'-end to minimize potential interference with polymerase binding and extension.[1]

-

Avoid placing 5-nitroindole within the last 7-8 bases from the 3'-end to prevent a reduction in PCR efficiency.[1]

-

If multiple substitutions are necessary, consider grouping them contiguously rather than spacing them out, as this has been shown to be less destabilizing.[6] Up to four contiguous 5-nitroindole substitutions in the middle or at the 5'-end have been shown to be effective.[5][7][8]

-

-

Primer Length and Tm: Design the primer to have a suitable length and calculated melting temperature for the specific sequencing application, taking into account the slight destabilizing effect of the 5-nitroindole modification.[1]

Protocol 2: Synthesis and Purification of 5-Nitroindole-Containing Oligonucleotides

-

Automated DNA Synthesis: The synthesis of oligonucleotides containing 5-nitroindole is performed using standard solid-phase β-cyanoethylphosphoramidite chemistry on an automated DNA synthesizer.[9] The 5-nitroindole phosphoramidite is incorporated at the desired positions during the synthesis cycles.

-

Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard protocols, typically involving treatment with concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide product is purified to remove failure sequences and other impurities. High-performance liquid chromatography (HPLC) is a common and effective method for purifying modified oligonucleotides.[9]

Protocol 3: Dideoxy Sequencing using 5-Nitroindole-Containing Primers

-

Sequencing Reaction Setup:

-

Prepare a sequencing reaction mixture containing the purified 5-nitroindole-containing primer, the DNA template, a suitable DNA polymerase (e.g., a modified T7 DNA polymerase like Sequenase™), and the four deoxynucleotide triphosphates (dNTPs).

-

Divide the reaction mixture into four separate tubes, each containing one of the four dideoxynucleotide triphosphates (ddNTPs) for chain termination.

-

-

Thermal Cycling: Perform thermal cycling according to the polymerase manufacturer's recommendations to allow for primer annealing and extension.

-

Analysis: Analyze the reaction products by gel electrophoresis (e.g., polyacrylamide gel electrophoresis) to separate the DNA fragments based on size and determine the DNA sequence.

Visualizations

Caption: Experimental workflow for using this compound primers.

Caption: Relationship between properties and applications.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. 5-nitroindole Oligo Modifications from Gene Link [genelink.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 5-Nitroindole as an universal base analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. glenresearch.com [glenresearch.com]

- 7. 3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis and Evaluation of 5-Nitroindoline-Based c-Myc G-Quadruplex Binders

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, biophysical characterization, and cellular evaluation of 5-nitroindoline-based compounds as potent binders of the c-Myc G-quadruplex, a key target in cancer therapy.

Introduction

The c-Myc oncogene is a critical regulator of cell proliferation, differentiation, and apoptosis, and its overexpression is implicated in a majority of human cancers.[1] The promoter region of the c-Myc gene contains a guanine-rich sequence capable of folding into a G-quadruplex (G4) secondary structure.[2] Stabilization of this G4 structure by small molecules can repress c-Myc transcription, making it an attractive therapeutic strategy.[3] 5-nitroindole derivatives have emerged as a promising class of c-Myc G-quadruplex binders, demonstrating the ability to downregulate c-Myc expression and induce cancer cell death.[4][5]

This document outlines the synthetic methodologies for preparing these compounds, protocols for evaluating their binding affinity and selectivity for the c-Myc G-quadruplex, and methods for assessing their in vitro anticancer activity.

Mechanism of Action

The anticancer activity of 5-nitroindole derivatives is primarily attributed to their ability to bind and stabilize the G-quadruplex structure in the promoter region of the c-Myc oncogene.[1] This stabilization acts as a transcriptional repressor, leading to the downregulation of c-Myc mRNA and protein levels.[5] The subsequent decrease in c-Myc protein disrupts the cell cycle, leading to cell cycle arrest, and can trigger apoptosis.[1] Furthermore, some 5-nitroindole compounds have been shown to increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[1][6]

Caption: Mechanism of action of this compound-based c-Myc G-quadruplex binders.

Quantitative Data Summary

The following tables summarize the biophysical and cellular activity data for a selection of this compound-based c-Myc G-quadruplex binders.

Table 1: Biophysical Binding Data

| Compound | FRET ΔTm (°C) for c-Myc G4 | MST Kd (μM) for c-Myc G4 | Selectivity (Kd duplex / Kd c-Myc) |

| 5 | Not Reported | 0.8 ± 0.1 | 29.23 |

| 7 | Not Reported | 0.6 ± 0.05 | 24.12 |

| 12 | Not Reported | 2.5 ± 0.3 | Not Reported |

| 5b (5-aminoindole) | Not Reported | 1.9 ± 0.2 | 6.55 |

Data sourced from reference[6].

Table 2: In Vitro Cellular Activity

| Compound | IC50 in HeLa cells (μM) | c-Myc Protein Downregulation (at 10 μM) | Cell Cycle Arrest |

| 5 | 4.5 ± 0.5 | ~50% | Sub-G1/G1 phase arrest |

| 7 | 3.8 ± 0.4 | ~65% | Sub-G1/G1 phase arrest |

| 12 | 8.2 ± 0.9 | ~30% | Not as prominent as 5 and 7 |

Data sourced from reference[5].

Experimental Protocols

Synthesis of this compound-Based Binders

A general synthetic scheme for the preparation of pyrrolidine-substituted 5-nitroindole derivatives is presented below. This is a multi-step synthesis that begins with the commercially available 5-nitroindole.

Caption: General synthetic workflow for this compound-based c-Myc G4 binders.

Protocol 1: Synthesis of 5-Nitro-1-(3-bromopropyl)-1H-indole (Intermediate) [5]

-

To a solution of 5-nitro-1H-indole (12.3 mmol) in anhydrous DMF (100 mL), add anhydrous KOH (12.3 mmol) at room temperature and stir for 30 minutes.

-

Add 1,3-dibromopropane (37.0 mmol) to the reaction mixture.

-

Allow the reaction to stir overnight at room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography (Eluent: Ethyl Acetate/n-Hexane 1:4) to yield the product as yellow crystals.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation [5]

-

Under an inert atmosphere and at 0 °C, add POCl₃ (1.5 equivalents) dropwise to anhydrous DMF (10 mL).

-

Stir the mixture at room temperature for 1 hour.

-

Add the N-alkylated 5-nitroindole (1 equivalent) to the mixture.

-

Allow the reaction to stir for 1 hour at room temperature.

-

Quench the reaction with an equal amount of ice water.

-

Adjust the pH to 9 by adding 50% NaOH.

-

Extract the product with a suitable organic solvent and purify by column chromatography.

Biophysical Evaluation

Protocol 3: FRET-Melting Assay for G-Quadruplex Stabilization

This assay measures the change in the melting temperature (Tm) of a fluorescently labeled G-quadruplex DNA upon ligand binding.

-

Prepare a solution of the fluorescently labeled c-Myc G-quadruplex-forming oligonucleotide (e.g., FAM-Pu22-TAMRA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.2, 150 mM KCl).[7]

-

Anneal the oligonucleotide by heating to 95 °C for 5 minutes, followed by slow cooling to room temperature.

-

In a 96-well plate, add the annealed oligonucleotide to a final concentration of 0.2 µM.

-

Add the test compound at various concentrations.

-

Measure the fluorescence intensity as the temperature is increased from 25 °C to 95 °C in a real-time PCR machine.

-

The melting temperature (Tm) is determined from the first derivative of the melting curve. The change in Tm (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm in the presence of the compound.

Protocol 4: MicroScale Thermophoresis (MST) for Binding Affinity

MST measures the directed movement of molecules in a temperature gradient and can be used to determine binding affinities (Kd).

-

Label the c-Myc G-quadruplex DNA with a fluorescent dye (e.g., FAM).

-

Prepare a series of dilutions of the non-labeled test compound.

-

Mix a constant concentration of the labeled DNA with each dilution of the test compound.

-

Load the samples into MST capillaries.

-

Measure the thermophoresis of the labeled DNA in a Monolith NT.115 instrument.

-

The dissociation constant (Kd) is determined by fitting the change in the normalized fluorescence to a binding curve.[6]

Cellular Assays

Protocol 5: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the compounds on cancer cells.

-

Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

Protocol 6: Western Blot for c-Myc Protein Expression

This protocol quantifies the level of c-Myc protein in treated cells.

-

Treat cancer cells with the test compounds at the desired concentrations for a specified time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against c-Myc overnight at 4 °C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize the c-Myc protein levels.

Protocol 7: Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle.

-

Treat cells with the test compounds for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol overnight at -20 °C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.[1]

-

The percentage of cells in the G1, S, and G2/M phases is determined from the DNA content histogram.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents that target the c-Myc G-quadruplex. The protocols provided herein offer a robust framework for the synthesis, biophysical characterization, and cellular evaluation of these compounds. Further optimization of this scaffold could lead to the discovery of more potent and selective c-Myc inhibitors with therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification and Characterization of Nucleolin as a c-myc G-quadruplex-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Investigation of the Pharmacokinetics and Anticancer Activities of Indenoisoquinoline Derivatives That Stabilize the G-Quadruplex in the MYC Promoter and Inhibit Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. find.shef.ac.uk [find.shef.ac.uk]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

5-Nitroindoline Derivatives: Application Notes and Protocols for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-nitroindoline scaffold has emerged as a promising pharmacophore in the discovery of novel anticancer agents. Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activities across a range of cancer cell lines. Their mechanism of action is primarily attributed to a dual-pronged approach: the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene and the induction of intracellular reactive oxygen species (ROS), both of which culminate in cell cycle arrest and apoptosis.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the evaluation and development of this compound derivatives as potential anticancer therapeutics.

Mechanism of Action

The anticancer effects of this compound derivatives are rooted in two primary, interconnected mechanisms:

-

c-Myc G-Quadruplex Stabilization: The promoter region of the c-Myc oncogene, which is overexpressed in a majority of human cancers, contains guanine-rich sequences capable of forming non-canonical DNA secondary structures known as G-quadruplexes.[2] The formation and stabilization of these structures by this compound derivatives inhibit the transcription of the c-Myc gene.[1][2] The subsequent downregulation of the c-Myc protein, a key regulator of cell proliferation and metabolism, leads to the arrest of the cell cycle and the induction of the intrinsic apoptotic pathway.[2][3]

-

Induction of Reactive Oxygen Species (ROS): Certain this compound derivatives have been shown to elevate the levels of intracellular ROS.[2][3] This increase in oxidative stress can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[4] The accumulation of ROS further contributes to the activation of apoptotic signaling cascades.[5]

Data Presentation

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit cell proliferation by 50%.

Table 1: Anticancer Activity of Pyrrolidine-Substituted 5-Nitroindole Derivatives against HeLa Cells [2][3]

| Compound ID | Chemical Structure (Illustrative) | IC50 (µM) in HeLa Cells |

| 5 | 5-nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole | 5.08 ± 0.91 |

| 7 | 1-(2-(pyrrolidin-1-yl)ethyl)-5-nitro-1H-indole | 5.89 ± 0.73 |

| 12 | 5-nitro-1-(pyrrolidin-1-ylmethyl)-1H-indole | > 50 |

Table 2: Anticancer Activity of Various Indole and 5-Nitroindole Derivatives against a Panel of Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Indole-based carboxamide (Va) [6] | Panc-1 (Pancreatic) | 0.071 ± 0.006 |

| MCF-7 (Breast) | Not specified | |

| HT-29 (Colon) | Not specified | |

| A-549 (Lung) | Not specified | |

| N-(benzo[d]oxazol-2-yl)-2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinecarboxamide (Vc) [7] | HeLa (Cervical) | 1.12 |

| IMR-32 (Neuroblastoma) | 1.24 | |

| MCF-7 (Breast) | 1.32 | |

| Nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamide (20) [8] | HCT-116 (Colon) | 22.95 |

| Aminoquinazoline-sulphonamide hybrid (5a) [9][10] | A549 (Lung) | 8.23 |

| BT549 (Breast) | 1.02 | |

| HCT-116 (Colon) | 5.60 | |

| MCF-7 (Breast) | 5.59 | |

| SK-HEP-1 (Liver) | 6.10 | |

| SNU638 (Gastric) | 4.10 |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the anticancer properties of this compound derivatives.

Synthesis of a Representative Pyrrolidine-Substituted 5-Nitroindole Derivative[11][12]

This protocol describes a general method for the synthesis of a pyrrolidine-substituted 5-nitroindole.

Materials:

-

5-nitroindole

-

1-bromo-3-chloropropane

-

Pyrrolidine

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-